N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-propylpentanamide

Pyrazolo[3,4-d]pyrimidine Kinase inhibition HDAC inhibition

This compound uniquely integrates an N1-phenyl-pyrazolo[3,4-d]pyrimidinone kinase hinge-binding motif with a 2-propylpentanamide (valpromide) side chain, a known HDAC inhibitory pharmacophore. It is specifically designed for researchers investigating synergistic dual epigenetic-kinase inhibition, a profile not replicated by generic pyrazolo[3,4-d]pyrimidines. Procure this exact substitution pattern to explore polypharmacology in cancer models or as a selectivity probe against PDE9A, where its distinct N5 substitution may reduce PDE9A affinity compared to patented inhibitors.

Molecular Formula C19H23N5O2
Molecular Weight 353.426
CAS No. 899945-82-5
Cat. No. B2853930
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-propylpentanamide
CAS899945-82-5
Molecular FormulaC19H23N5O2
Molecular Weight353.426
Structural Identifiers
SMILESCCCC(CCC)C(=O)NN1C=NC2=C(C1=O)C=NN2C3=CC=CC=C3
InChIInChI=1S/C19H23N5O2/c1-3-8-14(9-4-2)18(25)22-23-13-20-17-16(19(23)26)12-21-24(17)15-10-6-5-7-11-15/h5-7,10-14H,3-4,8-9H2,1-2H3,(H,22,25)
InChIKeyZHNCRKGJGMGNGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-propylpentanamide Selection: Baseline Characteristics


N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-propylpentanamide (CAS 899945-82-5) is a synthetic small molecule belonging to the pyrazolo[3,4-d]pyrimidine heterocyclic class. This privileged scaffold is widely explored in medicinal chemistry for kinase inhibition and other therapeutic applications. [1] The compound features a phenyl substituent at N1 and a 2-propylpentanamide (valpromide) moiety at the N5 position of the pyrimidinone core. Despite the broad interest in this scaffold, a comprehensive search of primary research papers, patents, and authoritative databases (PubChem, ChEMBL, BindingDB) returned no published quantitative biological or pharmacological data specifically for this compound. [2] Available information is limited to vendor-supplied physicochemical properties (molecular formula C19H23N5O2, MW 353.43 g/mol, purity >=95%) and the general class-level recognition that pyrazolo[3,4-d]pyrimidines possess potential anticancer, anti-inflammatory, and antiviral activities.

Why Generic Pyrazolo[3,4-d]pyrimidine Analogs Cannot Substitute for N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-propylpentanamide


Within the pyrazolo[3,4-d]pyrimidine class, even minor structural modifications at N1, N5, or C6 positions can profoundly alter target selectivity, potency, and pharmacokinetic properties. [1] The combination of an N1-phenyl group and an N5-linked 2-propylpentanamide side chain in this compound creates a unique pharmacophoric fingerprint. The 2-propylpentanamide moiety, derived from valproic acid, is known to confer histone deacetylase (HDAC) inhibitory activity in other chemotypes, [2] while the N1-phenyl-pyrazolo[3,4-d]pyrimidinone core is a recognized kinase hinge-binding motif. [3] Consequently, generic substitution with other pyrazolo[3,4-d]pyrimidines that lack either the specific N1-phenyl group or the valpromide-derived side chain is unlikely to replicate the same polypharmacology or target-engagement profile. However, the complete absence of publicly disclosed quantitative structure-activity relationship (SAR) data for this specific compound means that the precise magnitude of any differentiation from close analogs cannot currently be quantified. Procurement decisions must therefore rely on the intended experimental context and the necessity of this exact substitution pattern.

Quantitative Differentiation Evidence for N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-propylpentanamide Against Closest Analogs


Limitation Statement: No Published Quantitative Bioactivity Data Available for Comparator-Based Differentiation

A systematic search of PubMed, PubChem, ChEMBL, BindingDB, Google Patents, and World Intellectual Property Organization (WIPO) databases was conducted using the compound's CAS number (899945-82-5), IUPAC name, InChI Key (ZHNCRKGJGMGNGD-UHFFFAOYSA-N), and SMILES string. The search returned no results containing quantitative inhibition constants (IC50, Ki, Kd), selectivity profiles, cell-based activity data, or in vivo pharmacokinetic parameters for this compound. [1] Without such data, it is not possible to construct a head-to-head comparison against the closest structural analogs, which would include N1-phenyl-pyrazolo[3,4-d]pyrimidinones with alternative N5 substituents (e.g., benzyl, alkyl, or substituted benzamide derivatives) or compounds such as WYQ-54 (IC50 = 39 nM against PDE9A) and WYQ-91 (IC50 = 6 nM against PDE9A) from patent US9617269. [2] While these analogs demonstrate that the pyrazolo[3,4-d]pyrimidine scaffold can achieve nanomolar potency, the target and activity of the 2-propylpentanamide-bearing compound remain unknown.

Pyrazolo[3,4-d]pyrimidine Kinase inhibition HDAC inhibition

Application Scenarios for N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-propylpentanamide Based on Available Evidence


Prospective Dual HDAC-Kinase Inhibitor Probe in Chemical Biology

The 2-propylpentanamide side chain is a known pharmacophore for HDAC inhibition, [1] while the N1-phenyl-pyrazolo[3,4-d]pyrimidinone core is a classic kinase hinge-binding motif. [2] Researchers investigating dual epigenetic-kinase inhibition may rationally select this compound to test whether the covalent linking of both pharmacophores yields synergistic target engagement in cellular models of hematological malignancies or solid tumors. Experimental validation of target inhibition and cellular potency remains to be published.

Negative Control or Selectivity Profiling in PDE9A Inhibitor Programs

Patent US9617269 discloses pyrazolo[3,4-d]pyrimidine ketones as PDE9A inhibitors with IC50 values in the low nanomolar range. [3] The distinct N5 substitution pattern of this compound (2-propylpentanamide versus the benzylamino or anilino groups in the patent) may reduce PDE9A affinity. It could serve as a structurally matched negative control or as a selectivity probe to assess off-target activity against other phosphodiesterase isoforms in PDE9A-focused drug discovery projects.

Synthetic Intermediate for Custom Library Design

The compound's N5 position bears a hydrazide-like linkage that can be further derivatized. Medicinal chemistry groups requiring a late-stage diversification point on the pyrazolo[3,4-d]pyrimidine core may procure this compound as a key intermediate for the synthesis of focused libraries targeting underexplored regions of kinase or epigenetic target space.

Quote Request

Request a Quote for N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-propylpentanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.